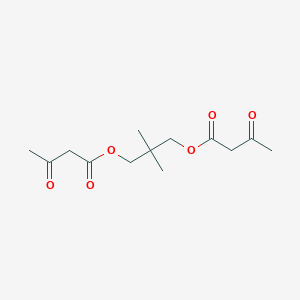

2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate)

Descripción

Propiedades

IUPAC Name |

[2,2-dimethyl-3-(3-oxobutanoyloxy)propyl] 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O6/c1-9(14)5-11(16)18-7-13(3,4)8-19-12(17)6-10(2)15/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASITSWSKYLIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCC(C)(C)COC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541413 | |

| Record name | 2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14276-67-6 | |

| Record name | 1,1′-(2,2-Dimethyl-1,3-propanediyl) bis(3-oxobutanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14276-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neopentylglycolycol bis acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

-

Catalytic System : Tertiary amines (e.g., trimethylamine) facilitate the cross-aldol addition between isobutyraldehyde and formaldehyde.

-

Temperature : The reaction proceeds optimally at 50–80°C under atmospheric pressure.

-

Product Isolation : Post-reaction hydrogenation (using Raney nickel or palladium catalysts) reduces intermediate aldehydes to the diol, followed by vacuum distillation to achieve >99% purity.

Table 1: Industrial-Scale Diol Synthesis Parameters

| Parameter | Value/Range |

|---|---|

| Molar Ratio (Isobutyraldehyde:Formaldehyde) | 1:2.5–3.0 |

| Catalyst Loading | 2–5 wt% tertiary amine |

| Hydrogenation Pressure | 10–15 bar H₂ |

| Distillation Yield | 85–92% |

Esterification of Neopentyl Glycol with 3-Oxobutanoic Acid

The diol undergoes esterification with 3-oxobutanoic acid (acetoacetic acid) to form the target compound. Two primary methodologies dominate this transformation:

Acid-Catalyzed Fischer Esterification

-

Conditions : Reflux in toluene with a sulfonic acid catalyst (e.g., p-toluenesulfonic acid).

-

Stoichiometry : A 1:2.2 molar ratio of diol to acid ensures complete bis-esterification.

-

Water Removal : Azeotropic distillation using Dean-Stark apparatus drives equilibrium toward ester formation.

Acyl Chloride Coupling

-

Activation : 3-Oxobutanoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Base-Mediated Reaction : The diol reacts with 3-oxobutanoyl chloride in anhydrous tetrahydrofuran (THF) using sodium hydride (NaH) as a base:

-

Advantages : Faster reaction times (4–6 hours) and higher yields (82–88%) compared to Fischer esterification.

Table 2: Comparison of Esterification Methods

| Method | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Fischer Esterification | p-TsOH | Toluene | 12–18 | 70–78 |

| Acyl Chloride Coupling | NaH | THF | 4–6 | 82–88 |

Industrial-Scale Production Optimization

Large-scale synthesis prioritizes cost efficiency and throughput:

Continuous Flow Reactors

-

Design : Tubular reactors with in-line mixing units ensure precise stoichiometric control.

-

Benefits : Reduced side products (e.g., mono-ester) and 20–30% higher productivity compared to batch processes.

Purification Techniques

-

Fractional Distillation : Separates unreacted diol and acid under reduced pressure (10–15 mmHg).

-

Crystallization : The bis-ester is recrystallized from ethyl acetate/hexane mixtures to achieve >99.5% purity.

Analytical Characterization

Post-synthesis validation employs advanced spectroscopic methods:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Challenges and Mitigation Strategies

Side Reactions

-

Transesterification : Minimized by using excess acyl chloride and low reaction temperatures.

-

Hydrolysis : Anhydrous conditions and molecular sieves prevent ester degradation.

Yield Optimization

-

Catalyst Screening : Zeolites and immobilized lipases show promise for greener synthesis but require further study.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.

Substitution: The oxobutanoate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) has diverse applications in various scientific fields:

Chemistry

- Building Block for Synthesis : It is utilized as a precursor for synthesizing more complex organic compounds. Its reactivity allows for the exploration of new synthetic pathways.

- Reaction Mechanism Studies : The compound serves as a model for studying reaction mechanisms involving esters and their transformations.

Biology

- Biochemical Assays : It is employed in assays to study enzyme kinetics and interactions with biological macromolecules.

- Drug Development : The compound's ability to undergo hydrolysis makes it a candidate for developing prodrugs that release active pharmaceutical ingredients in biological systems.

Industrial Applications

- Polymer Production : Used as a monomer in the production of polymers and resins, enhancing material properties such as flexibility and thermal stability.

- Coatings and Adhesives : Its ester functionality improves adhesion properties in coatings and adhesives.

Case Studies

Several studies highlight the compound's utility:

Case Study 1: Polymer Synthesis

A study demonstrated the use of 2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) in synthesizing biodegradable polymers. The incorporation of this compound into polymer matrices improved mechanical properties while maintaining environmental sustainability.

Case Study 2: Biochemical Interactions

Research focused on the interactions between this compound and various enzymes found that it can act as an inhibitor for specific enzymatic pathways, suggesting potential applications in therapeutic interventions.

Mecanismo De Acción

The mechanism by which 2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) exerts its effects involves its interaction with specific molecular targets and pathways. The oxobutanoate groups can participate in various chemical reactions, altering the compound’s reactivity and functionality. These interactions can affect enzyme activity, cellular processes, and chemical synthesis pathways .

Comparación Con Compuestos Similares

Research Findings and Data

- Analytical Methods: Reverse-phase HPLC (Newcrom R1 column) effectively separates 2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate), highlighting its purity and stability .

- Thermal Stability: The compound’s β-ketoester groups decompose above 200°C, limiting high-temperature applications compared to diethylhexanoate derivatives .

Actividad Biológica

2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a β-keto ester, characterized by the presence of two 3-oxobutanoate groups attached to a dimethylpropane backbone. Its chemical formula is , and it exhibits properties typical of β-keto esters, such as reactivity in condensation reactions and the ability to form enolate ions.

The biological activity of 2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) can be attributed to several mechanisms:

- Enzyme Interaction : The compound can act as a substrate or inhibitor for various enzymes involved in metabolic pathways. Its structure allows it to participate in enzyme-catalyzed reactions, potentially influencing metabolic processes.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells by generating ROS, leading to cellular damage or apoptosis.

- Covalent Bond Formation : The β-keto moiety can react with nucleophilic sites on proteins or nucleic acids, altering their function.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that 2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) exhibits antimicrobial properties against various bacterial strains. This activity is likely due to its ability to disrupt cellular membranes or inhibit metabolic functions.

- Anticancer Properties : Some studies have explored its effects on cancer cell lines. The compound may induce apoptosis in cancer cells through oxidative stress mechanisms or by interfering with cell cycle regulation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of 2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with varying concentrations of the compound (10 µM to 100 µM) resulted in dose-dependent cytotoxicity. Flow cytometry analysis revealed that treated cells exhibited increased levels of annexin V staining, indicating early apoptosis.

Data Table

| Biological Activity | Assessed Organism/Cell Line | Observed Effect | Concentration Range |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Reduced viability | 50 - 200 µg/mL |

| Antimicrobial | Escherichia coli | Reduced viability | 50 - 200 µg/mL |

| Cytotoxicity | MCF-7 (Breast Cancer Cells) | Induced apoptosis | 10 - 100 µM |

Applications in Research

The unique properties of 2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate) make it a valuable compound for various applications:

- Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for further pharmacological development.

- Biochemical Probes : The compound can be utilized as a probe to study enzyme kinetics and metabolic pathways involving β-keto esters.

- Synthetic Chemistry : It serves as an intermediate in the synthesis of more complex organic molecules.

Q & A

Q. What are the recommended methods for synthesizing 2,2-Dimethylpropane-1,3-diyl bis(3-oxobutanoate), and how is its structural integrity verified?

The compound is typically synthesized via esterification between 3-oxobutanoic acid and 2,2-dimethylpropane-1,3-diol under acidic or enzymatic catalysis. Key steps include temperature control (e.g., 60–80°C) and solvent selection (e.g., toluene or THF) to optimize yield. Structural confirmation employs ¹H/¹³C NMR to identify ester carbonyl signals (~170 ppm) and methyl/methylene groups in the neopentyl backbone. FT-IR analysis verifies ester C=O stretches (~1725 cm⁻¹) and hydroxyl absence post-reaction. For crystallinity assessment, X-ray diffraction (via SHELX software) may be used if single crystals are obtainable .

Q. Which analytical techniques are critical for assessing purity and stability under varying storage conditions?

- HPLC-MS with a reverse-phase C18 column ensures purity (>98%) and detects degradation products.

- Thermogravimetric analysis (TGA) evaluates thermal stability, with decomposition onset temperatures typically above 150°C.

- Accelerated stability studies (40°C/75% RH for 4 weeks) monitor hydrolysis or oxidation using UV-Vis spectroscopy (λmax ~210 nm for β-ketoester moieties) .

Q. How does the compound’s ester linkage influence its reactivity in aqueous vs. nonpolar environments?

The β-ketoester groups are prone to hydrolysis under acidic/basic conditions, forming 3-oxobutanoic acid and neopentyl glycol. In nonpolar solvents (e.g., hexane), the compound remains stable due to reduced water accessibility. Kinetic studies using pH-stat titration or NMR kinetic monitoring quantify hydrolysis rates, revealing pseudo-first-order kinetics in aqueous buffers .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved during characterization?

Contradictions often arise from dynamic phenomena (e.g., rotational isomerism) or impurities. Strategies include:

- Variable-temperature NMR to assess conformational exchange.

- 2D-COSY/HMBC to confirm connectivity and rule out side products.

- Computational NMR prediction (DFT-based tools like Gaussian) to compare experimental vs. simulated spectra .

Q. What computational approaches predict the compound’s reactivity in catalytic or biological systems?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular docking (AutoDock Vina) models interactions with enzymes (e.g., esterases) or receptors, guided by the β-ketoester’s electron-deficient carbonyl groups .

Q. What mechanistic insights exist for its potential role in drug delivery systems?

The compound’s ester linkages enable controlled release via hydrolysis. Studies using fluorescence-labeled analogs track degradation kinetics in simulated physiological media. Dynamic light scattering (DLS) monitors self-assembly into micelles when modified with amphiphilic side chains, leveraging its neopentyl core for enhanced lipid solubility .

Q. How can experimental reproducibility challenges in scaled-up synthesis be addressed?

Reproducibility issues often stem from inconsistent purification or catalytic activity. Solutions include:

Q. What strategies resolve conflicting bioactivity data in pharmacological studies?

Discrepancies may arise from assay conditions (e.g., pH affecting hydrolysis). Mitigation involves:

- Stability profiling in assay media (e.g., DMEM with 10% FBS) using LC-MS.

- Metabolite screening to distinguish parent compound effects from degradation products.

- Dose-response normalization to account for variability in cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.